A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-methylpropyl Propionate
A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-methylpropyl Propionate
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-bromo-2-methylpropyl propionate (CAS No. 158894-67-8), a valuable halogenated ester intermediate.[][2] The synthesis is strategically designed as a two-step process, commencing with the formation of an isobutyl propionate precursor via Fischer-Speier esterification, followed by a selective free-radical bromination. This document elucidates the mechanistic underpinnings of each reaction, provides a rationale for the selection of reagents and reaction conditions, and furnishes detailed, field-proven experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development and material science who require a comprehensive understanding of this synthesis for laboratory-scale or process-development applications.[]
Part 1: Introduction and Strategic Overview
Chemical Profile of the Target Compound
1-Bromo-2-methylpropyl propionate is a functionalized ester that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive bromine atom on the carbon adjacent to the ester oxygen, making it a potent alkylating agent and an important intermediate for introducing the 2-methylpropyl propionate moiety into more complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials.[]
| Property | Value | Reference |
| IUPAC Name | 1-bromo-2-methylpropyl propanoate | [] |
| CAS Number | 158894-67-8 | [2] |
| Molecular Formula | C₇H₁₃BrO₂ | [] |
| Molecular Weight | 209.08 g/mol | [] |
| SMILES | CCC(=O)OC(C(C)C)Br | [] |
Retrosynthetic Analysis and Pathway Selection
The synthesis of 1-bromo-2-methylpropyl propionate is most logically approached via a two-step sequence. The core strategy involves first constructing the foundational ester, isobutyl propionate, and subsequently introducing the halogen atom with high regioselectivity.
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Step 1: Esterification. The formation of isobutyl propionate from isobutanol (2-methyl-1-propanol) and propionic acid. The Fischer-Speier esterification is the classic and most direct method for this transformation.[3][4]
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Step 2: Bromination. The selective bromination of the isobutyl propionate intermediate at the C1 position of the isobutyl group. A free-radical pathway using N-Bromosuccinimide (NBS), known as the Wohl-Ziegler reaction, is the method of choice for this type of selective alkyl bromination adjacent to an oxygen atom.[5][6]
This pathway is favored over alternatives, such as the esterification of a pre-brominated alcohol, due to the potential for side reactions and the instability of some halo-alcohol precursors.
Caption: Key mechanistic steps of Fischer esterification.
Step 2: Synthesis of 1-Bromo-2-methylpropyl Propionate via Wohl-Ziegler Bromination
This transformation hinges on the selective bromination of the carbon atom alpha to the ester oxygen. This is achieved through a free-radical chain reaction. [5] Mechanism: The reaction proceeds via a classic three-stage radical mechanism:
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Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating or UV irradiation to form primary radicals. These radicals then abstract a bromine atom from N-Bromosuccinimide (NBS) to generate the crucial bromine radical (Br•).
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Propagation: The bromine radical abstracts a hydrogen atom from the C1 position of the isobutyl group. This position is selectively targeted because the resulting secondary radical is stabilized by the adjacent oxygen atom through resonance. This stabilized radical then reacts with a molecule of NBS to yield the final product, 1-bromo-2-methylpropyl propionate, and a succinimidyl radical, which continues the chain.
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Termination: The reaction concludes when two radicals combine.
Causality Behind Experimental Choices:
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Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂). [6]NBS maintains a very low, steady-state concentration of Br• and HBr in the reaction mixture, which is critical for suppressing ionic side reactions and ensuring high selectivity for the radical pathway. [6]* Initiator: A radical initiator (AIBN) or an external energy source (UV light) is required to overcome the activation energy for the homolytic cleavage that initiates the radical chain reaction. [5][6]* Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent interference with the radical intermediates. [6]
Caption: The free-radical chain mechanism of Wohl-Ziegler bromination.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, must be strictly followed.
Protocol 3.1: Synthesis of Isobutyl Propionate
| Reagents & Equipment | Details |
| Reactants | Propionic acid, Isobutanol (2-methyl-1-propanol) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvents | Diethyl ether (for extraction), Saturated NaHCO₃ (aq), Brine |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) |
| Glassware | Round-bottom flask, Reflux condenser, Separatory funnel, Distillation apparatus |
Procedure:
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To a 250 mL round-bottom flask, add isobutanol (74.12 g, 1.0 mol) and propionic acid (37.05 g, 0.5 mol).
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Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with constant swirling.
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Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress using TLC or GC.
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After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of cold water.
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude isobutyl propionate by fractional distillation, collecting the fraction boiling at approximately 136-137 °C. [7]
Protocol 3.2: Synthesis of 1-Bromo-2-methylpropyl Propionate
| Reagents & Equipment | Details |
| Reactants | Isobutyl propionate, N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) or a 250W UV lamp |
| Solvent | Carbon tetrachloride (CCl₄), anhydrous |
| Glassware | Round-bottom flask, Reflux condenser, Filtration setup |
Procedure:
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In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isobutyl propionate (26.04 g, 0.2 mol) in 100 mL of anhydrous carbon tetrachloride.
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Add N-Bromosuccinimide (37.38 g, 0.21 mol) and AIBN (0.33 g, 0.002 mol).
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Heat the mixture to reflux (approx. 77 °C). If using a UV lamp, position it close to the flask to initiate the reaction.
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Maintain reflux for 3-4 hours. The reaction is complete when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating on the solvent surface. [6]5. Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water (2 x 50 mL) to remove any remaining impurities.
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Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the CCl₄ solvent by rotary evaporation.
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The crude product can be purified by vacuum distillation to yield pure 1-bromo-2-methylpropyl propionate.
Part 4: Characterization and Data Analysis
Confirmation of the intermediate and final product structures is essential and should be performed using standard analytical techniques.
| Technique | Isobutyl Propionate (Intermediate) | 1-Bromo-2-methylpropyl propionate (Product) |
| FTIR (cm⁻¹) | ~2960 (C-H stretch), ~1740 (C=O, ester) , ~1180 (C-O stretch) | ~2960 (C-H stretch), ~1745 (C=O, ester) , ~1160 (C-O stretch), ~650-550 (C-Br stretch) |
| ¹H NMR (ppm) | ~3.8 (d, -O-CH₂ -), ~1.9 (m, -CH₂-CH -), ~2.3 (q, -CH₂ -CH₃), ~1.1 (t, -CH₂-CH₃ ), ~0.9 (d, -CH(CH₃ )₂) | ~6.2 (d, -O-CH(Br)-) , ~2.5 (m, -CH(Br)-CH -), ~2.4 (q, -CH₂ -CH₃), ~1.2 (t, -CH₂-CH₃ ), ~1.0 (dd, -CH(CH₃ )₂) |
| MS (m/z) | M⁺ peak at 130.19. | M⁺ peaks at 208 and 210 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
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